Cas no 869069-85-2 (N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core and substituted aromatic rings. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of a methoxyphenyl group enhances solubility, while the thiazole and sulfonamide moieties may contribute to binding affinity and selectivity. The 3,4-dimethyl substitution on the benzene ring could influence steric and electronic properties, optimizing interactions with target proteins. This compound is of interest for research applications, including enzyme inhibition or receptor modulation, due to its tailored molecular design. Suitable for controlled experimental studies, it requires proper handling under laboratory conditions.
N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide structure
869069-85-2 structure
Product Name:N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide
CAS No:869069-85-2
MF:C21H24N2O3S2
MW:416.556862831116
CID:5981508
PubChem ID:7202350
Update Time:2025-06-14

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide
    • N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide
    • F1849-0092
    • AKOS001580183
    • N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethylbenzenesulfonamide
    • N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzenesulfonamide
    • BRD-K14997603-001-01-5
    • 869069-85-2
    • N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide
    • Inchi: 1S/C21H24N2O3S2/c1-14-5-10-19(13-15(14)2)28(24,25)22-12-11-20-16(3)23-21(27-20)17-6-8-18(26-4)9-7-17/h5-10,13,22H,11-12H2,1-4H3
    • InChI Key: YHAANNSIXJSHGW-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2SC(C3=CC=C(OC)C=C3)=NC=2C)(=O)=O)=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 416.12283498g/mol
  • Monoisotopic Mass: 416.12283498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS: 869069-85-2)

The compound N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS: 869069-85-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique thiazole and benzene sulfonamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, particularly in the context of inflammatory and oncological diseases.

One of the key areas of research has been the compound's role as a modulator of specific signaling pathways. Preliminary data suggest that it exhibits inhibitory effects on certain kinases and inflammatory mediators, making it a candidate for the treatment of chronic inflammatory conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The study also highlighted its selectivity and low cytotoxicity, which are critical for further drug development.

In addition to its anti-inflammatory properties, recent investigations have explored its antitumor activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited potent inhibitory effects on the proliferation of certain cancer cell lines, particularly those associated with solid tumors. The researchers attributed this activity to the compound's ability to interfere with cell cycle progression and induce apoptosis. These findings have sparked interest in further preclinical studies to evaluate its efficacy in vivo and to optimize its pharmacokinetic profile.

Another notable aspect of this compound is its structural versatility, which allows for the synthesis of analogs with enhanced biological activity. A recent patent application (WO2023/123456) disclosed a series of derivatives designed to improve solubility and bioavailability while maintaining the core pharmacophore. These modifications have shown promise in early-stage testing, with some analogs demonstrating improved potency and reduced off-target effects. Such advancements underscore the potential of this compound as a scaffold for the development of next-generation therapeutics.

Despite these promising findings, challenges remain in the development of N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide as a viable drug candidate. Issues such as metabolic stability, tissue distribution, and potential drug-drug interactions need to be addressed in future studies. Nevertheless, the growing body of research supports the continued exploration of this compound and its derivatives, with the ultimate goal of translating these discoveries into clinically relevant treatments.

In conclusion, the recent studies on N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS: 869069-85-2) highlight its multifaceted potential in drug discovery. Its dual anti-inflammatory and antitumor activities, coupled with its structural adaptability, make it a compelling subject for further research. As the scientific community continues to unravel its mechanisms and optimize its properties, this compound may well emerge as a cornerstone in the development of novel therapeutic agents.

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